
Arsine, (2-chlorovinyl)dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, (2-chlorovinyl)dimethoxy- is an organoarsenic compound known for its chemical reactivity and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Arsine, (2-chlorovinyl)dimethoxy- typically involves the reaction of alkyl- or aryl-(2-chlorovinyl)arsine with alkali, followed by treatment with hydrochloric acid . This method allows for the synthesis of various haloarsines, including those that cannot be prepared by traditional methods.
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including Arsine, (2-chlorovinyl)dimethoxy-, involves complex processes such as oxide vaporization and sublimation . These methods ensure the removal of impurities and the production of compounds with high purity, which is essential for their use in advanced applications.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, (2-chlorovinyl)dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of arsenic oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of arsine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metals, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various arsenic oxides, arsine derivatives, and substituted haloarsines. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.
Aplicaciones Científicas De Investigación
Arsine, (2-chlorovinyl)dimethoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organoarsenic compounds.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of high-purity arsenic compounds for use in semiconductor manufacturing and other advanced technologies
Mecanismo De Acción
The mechanism of action of Arsine, (2-chlorovinyl)dimethoxy- involves its interaction with molecular targets such as enzymes and cellular components. One known mechanism is its inhibition of the E3 component of pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA . This inhibition disrupts cellular metabolism and can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Arsine, (2-chlorovinyl)dimethoxy- include:
Lewisite 1: 2-chlorovinylarsonous dichloride
Lewisite 2: Bis(2-chlorovinyl)arsinous chloride
Lewisite 3: Tris(2-chlorovinyl)arsine
Uniqueness
Arsine, (2-chlorovinyl)dimethoxy- is unique due to its specific chemical structure and reactivity. Unlike other similar compounds, it has distinct properties that make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological effects set it apart from other organoarsenic compounds.
Propiedades
Número CAS |
64049-12-3 |
|---|---|
Fórmula molecular |
C4H8AsClO2 |
Peso molecular |
198.48 g/mol |
Nombre IUPAC |
[(E)-2-chloroethenyl]-dimethoxyarsane |
InChI |
InChI=1S/C4H8AsClO2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+ |
Clave InChI |
FCRUSJVEIVYZGW-ONEGZZNKSA-N |
SMILES isomérico |
CO[As](/C=C/Cl)OC |
SMILES canónico |
CO[As](C=CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



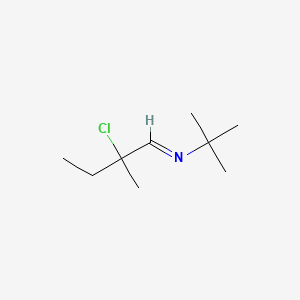
![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
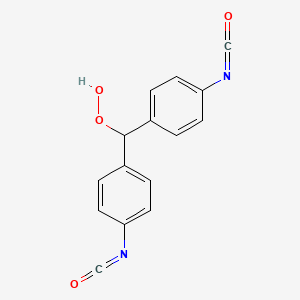

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
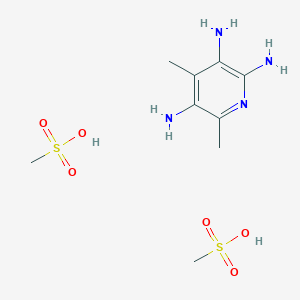
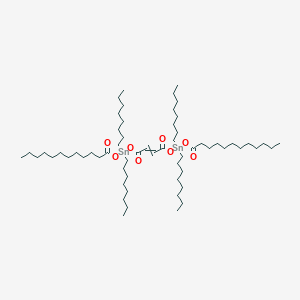
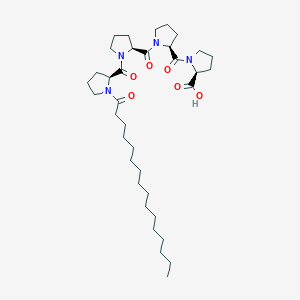
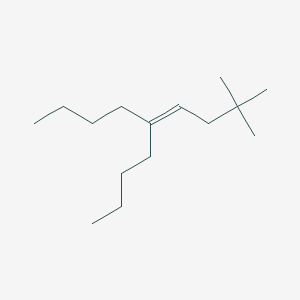
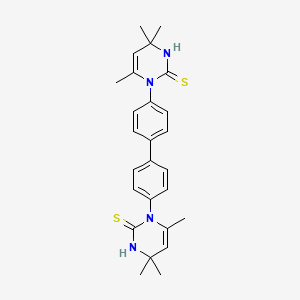
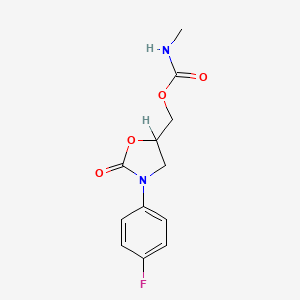
![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
